molecular formula C12H15NO2 B12882081 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol

Katalognummer: B12882081
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: IUMDKZCPRSBPJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents. Isoxazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between nitrile oxides and alkenes, forming the isoxazole ring. The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of eco-friendly and metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-3,4-diphenylisoxazole: Another isoxazole derivative with similar biological activities.

    3-Methyl-4,5-diphenyl-4,5-dihydroisoxazole: Known for its anti-inflammatory properties.

    4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole: Used in medicinal chemistry for drug development.

Uniqueness

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of ethyl, methyl, and phenyl groups makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

4-ethyl-5-methyl-3-phenyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C12H15NO2/c1-3-10-11(13-15-12(10,2)14)9-7-5-4-6-8-9/h4-8,10,14H,3H2,1-2H3

InChI-Schlüssel

IUMDKZCPRSBPJF-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=NOC1(C)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.